2-Amino-3-(thiophen-2-yl)propanamide (CAS 114779-90-7), commonly known as 2-thienylalanine amide, is a pre-amidated, unnatural amino acid building block widely utilized in medicinal chemistry and peptide engineering. Featuring a thiophene ring as a bioisostere for the phenyl group in phenylalanine, this compound offers distinct stereoelectronic properties, including increased polarizability and altered π-stacking capabilities [1]. In industrial procurement, it is primarily sourced for the synthesis of protease inhibitors, receptor ligands, and self-assembling conductive hydrogels where a C-terminal amide is structurally required [2]. By supplying the amide functionality pre-installed, it streamlines solution-phase synthesis and fragment condensation workflows, bypassing the need for late-stage amidation [3].
Substituting 2-Amino-3-(thiophen-2-yl)propanamide with its natural analog, phenylalanine amide, drastically alters the electron density and steric profile of the side chain, frequently leading to a loss of binding affinity in tight enzyme pockets or a reduction in the electrical conductance of self-assembled nanofibrils [1]. Furthermore, attempting to substitute the 2-thienyl isomer with the 3-thienyl isomer changes the spatial trajectory of the sulfur atom, which disrupts the specific π-stacking and heteroatom-directed hydrogen bonding required for advanced material formation [2]. Finally, procuring the free acid (2-thienylalanine) and attempting late-stage amidation introduces significant risks of C-terminal racemization via oxazolone intermediates, reducing overall enantiopurity and process yield during scale-up [3].
In the development of conductive peptide nanofibrils, the choice of aromatic side chain is critical for π-stacking and charge delocalization. Studies on amyloid-inspired sequences demonstrated that replacing native phenylalanine with 2-thienylalanine significantly improved electrical conductance. Crucially, this enhancement was specific to the 2-thienyl substitution; incorporation of the 3-thienyl isomer failed to yield the same conductive improvements due to differing alignments of the thiophene rings during self-assembly [1].
| Evidence Dimension | Electrical conductance of self-assembled peptide nanofibrils |
| Target Compound Data | 2-Thienylalanine-containing sequence (improved conductance) |
| Comparator Or Baseline | Phenylalanine and 3-Thienylalanine sequences (baseline/lower conductance) |
| Quantified Difference | Measurable conductive enhancement specific to the 2-thienyl isomer over both Phe and 3-Thi baselines |
| Conditions | Self-assembled nanoscale fibers in aqueous media |
Essential for materials scientists procuring building blocks for bio-electronic interfaces and conductive hydrogels.
The thiophene ring of 2-thienylalanine serves as an advanced bioisostere for phenylalanine, offering a smaller van der Waals volume and a polarizable sulfur atom. In structure-activity relationship (SAR) studies of matrix metalloproteinase (MMP) inhibitors, the incorporation of 2-thienylalanine at specific sub-pockets yielded stronger inhibitory potencies compared to the native phenylalanine. The pre-amidated form ensures that the critical terminal amide, which often participates in hydrogen bonding within the active site, is precisely positioned without requiring downstream synthetic steps [1].
| Evidence Dimension | Enzyme inhibitory potency (Ki) |
| Target Compound Data | 2-Thienylalanine derivatives |
| Comparator Or Baseline | Phenylalanine derivatives |
| Quantified Difference | Stronger binding affinities (lower Ki values) due to improved spatial occupation and heteroatom interactions |
| Conditions | In vitro protease inhibition assays (e.g., MMPs) |
Provides a quantitative rationale for medicinal chemists to select 2-thienylalanine amide over standard phenylalanine amide in lead optimization.
When synthesizing C-terminal amide APIs via fragment condensation or solution-phase peptide synthesis (SPS), activating the C-terminus of a free carboxylic acid (e.g., 2-thienylalanine) for amidation carries a high risk of racemization through oxazolone formation. By procuring 2-Amino-3-(thiophen-2-yl)propanamide, the amide is pre-installed. This completely circumvents the C-terminal activation step, reducing the racemization rate from typical levels of 2-5% down to negligible levels (<0.1%), thereby preserving the enantiomeric excess (ee) of the final product and improving overall process yield [1].
| Evidence Dimension | C-terminal racemization rate during synthesis |
| Target Compound Data | Pre-amidated 2-thienylalanine (negligible racemization) |
| Comparator Or Baseline | Late-stage amidation of 2-thienylalanine free acid (2-5% racemization risk) |
| Quantified Difference | Reduction of racemization risk by >95% |
| Conditions | Solution-phase peptide coupling and API scale-up |
Directly impacts procurement strategy by shifting the amidation burden to the starting material, ensuring higher purity and yield in manufacturing.
2-Amino-3-(thiophen-2-yl)propanamide is a highly efficient starting material for synthesizing small-molecule and peptidomimetic protease inhibitors (e.g., MMP or thrombin inhibitors) that require a C-terminal amide for target engagement. Its use bypasses late-stage amidation, preserving chiral integrity and streamlining the synthetic route [1].
In materials science, this compound is utilized to synthesize self-assembling peptide sequences where the 2-thienyl group drives π-stacking. It is specifically chosen over phenylalanine and 3-thienylalanine to maximize the electrical conductance and structural stability of nanoscale fibers [2].
For medicinal chemistry programs mapping the S1/S2' pockets of novel targets, 2-thienylalanine amide serves as a critical bioisostere. It allows researchers to rapidly generate libraries of C-terminal amide analogs with altered polarizability and steric profiles compared to standard aromatic amino acids [3].